tert-Butyl (3-mercaptopyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (3-mercaptopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a mercapto group, and a pyridinylcarbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-mercaptopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually conducted at room temperature (17-22°C) to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield. The compound is typically produced in solid form and stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-mercaptopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The pyridinylcarbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridinylcarbamates.
Scientific Research Applications
Chemistry: tert-Butyl (3-mercaptopyridin-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is utilized as a probe to study enzyme activities and protein interactions due to its reactive mercapto group .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-mercaptopyridin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl (3-bromopyridin-4-yl)carbamate
- tert-Butyl (2-cyanopyridin-4-yl)carbamate
- tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate
Comparison: tert-Butyl (3-mercaptopyridin-4-yl)carbamate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity compared to its analogs. The mercapto group allows for specific interactions with proteins and enzymes, making it valuable in biochemical and medicinal research .
Biological Activity
tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a compound with significant biological activity, primarily due to its mercapto group and pyridine structure. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 226.30 g/mol
- CAS Number : 365996-04-9
- InChI Key : MKRKOWOVJQNWSY-UHFFFAOYSA-N
The compound features a pyridine ring substituted with a mercapto group, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activities, making it a valuable tool for studying enzyme functions and protein interactions.
Key Mechanisms:
- Enzyme Inhibition : The mercapto group can interact with active sites of enzymes, potentially inhibiting their activity.
- Protein Interaction : It acts as a probe to study various protein interactions due to its reactive nature.
- Oxidative Reactions : The compound can undergo oxidation to form disulfides or sulfonic acids, which may influence its biological activity.
Enzyme Inhibition Studies
Research indicates that this compound is effective in inhibiting certain enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
Neuroprotective Effects
There is growing interest in the compound's potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid beta peptide aggregation has been highlighted in studies focusing on Alzheimer's pathology .
Case Studies
- Inhibition of Amyloid Beta Aggregation
- Cell Viability in Neuroprotection
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Feature | Similarity Index |
---|---|---|
tert-butyl (2-bromopyridin-4-yl)carbamate | Bromine substitution at position 2 | 0.75 |
tert-butyl pyridin-3-ylcarbamate | Different pyridine substitution | 0.74 |
tert-butyl (2-cyanopyridin-4-yl)carbamate | Cyanide substitution at position 2 | 0.73 |
tert-butyl (3-formylpyridin-4-yl)carbamate | Formyl group at position 3 | 0.72 |
The presence of the mercapto group in this compound enhances its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRKOWOVJQNWSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629082 |
Source
|
Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-04-9 |
Source
|
Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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